3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid
Brand Name: Vulcanchem
CAS No.: 30657-34-2
VCID: VC6761896
InChI: InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16)
SMILES: CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O
Molecular Formula: C12H13NO5
Molecular Weight: 251.238

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid

CAS No.: 30657-34-2

Cat. No.: VC6761896

Molecular Formula: C12H13NO5

Molecular Weight: 251.238

* For research use only. Not for human or veterinary use.

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid - 30657-34-2

Specification

CAS No. 30657-34-2
Molecular Formula C12H13NO5
Molecular Weight 251.238
IUPAC Name 2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid
Standard InChI InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key DNJSHXYKYRIMOH-UHFFFAOYSA-N
SMILES CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O

Introduction

Structural and Chemical Characteristics

Table 1: Key Physicochemical Data

PropertyValue/DescriptionSource
Molecular Weight263.24 g/mol
Catalog NumberB115100
PurityNot specified (typical ≥95%)
Storage Conditions-20°C, protected from light

Synthesis and Manufacturing

Industrial Production

Toronto Research Chemicals lists the compound in milligram quantities, indicating small-scale synthesis for research purposes . Larger-scale production would require optimization for yield and purity, potentially employing continuous flow chemistry or enzymatic catalysis.

Applications in Pharmaceutical Research

Biological Activity

Benzodioxole derivatives are recognized for their pharmacological potential, including:

  • Antimicrobial effects: Disruption of bacterial cell wall synthesis or viral protease inhibition .

  • Neurological activity: Modulation of neurotransmitter receptors (e.g., serotonin, dopamine) due to structural similarity to psychoactive compounds.

  • Anti-inflammatory action: Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes .

While direct studies on 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid are absent, its acetamido-propanoic acid moiety resembles nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting COX inhibition as a plausible mechanism.

Drug Development

The compound’s structure aligns with lead optimization strategies in medicinal chemistry:

  • Bioisosteric replacement: The benzodioxole group may substitute for phenyl rings to improve metabolic stability.

  • Prodrug potential: Esterification of the carboxylic acid could enhance oral bioavailability.

Future Research Directions

Unanswered Questions

  • Enantioselective synthesis: Resolution of chiral centers and evaluation of stereochemical effects on bioactivity.

  • In vivo pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Target identification: High-throughput screening against disease-relevant protein libraries.

Collaborative Opportunities

Academic-industry partnerships could accelerate the development of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid as a therapeutic candidate, particularly in antimicrobial or anti-inflammatory applications.

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